N,N-dimethylhydrazinecarboxamide

Description

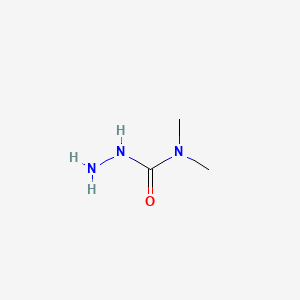

N,N-Dimethylhydrazinecarboxamide (CAS: 40685-92-5) is a hydrazine derivative with two methyl groups attached to the nitrogen atoms of the hydrazine backbone and a carboxamide functional group. It is a key intermediate in organic synthesis, particularly in the preparation of substituted biguanides, which are investigated for their anti-diabetic properties . Its structure enables nucleophilic reactivity, facilitating condensation reactions with compounds like dicyandiamide in acidic media to form pharmacologically active biguanide salts .

Properties

IUPAC Name |

3-amino-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLFGNJUOPLFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310084 | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40685-92-5 | |

| Record name | N,N-Dimethylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40685-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 222377 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040685925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40685-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-1,1-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylhydrazinecarboxamide can be achieved through several methods. One common approach involves the reaction of dimethylurea with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Addition Reactions with Azoarenes

N,N-Dimethylhydrazinecarboxamide undergoes regioselective addition to aromatic azo compounds (e.g., azobenzene) under transition-metal-free conditions. This reaction proceeds via radical intermediates or Vilsmeier-type pathways, depending on the catalytic system:

| Catalytic System | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| NaI/DTBP (oxidant) | DMF, 120°C, 24 hours | Hydroacylated semicarbazides | 38–65% |

| Imidazole/DCP (oxidant) | DMF, 120°C, 24 hours | Formylhydrazines | 30–68% |

Mechanistic Pathway :

-

Radical-mediated addition : DTBP generates alkoxyl radicals, abstracting hydrogen from this compound to form amide radicals. These add to the N=N bond of azoarenes, followed by hydrogen abstraction to yield hydroacylated products .

-

Electrophilic activation : In the presence of imidazole and DCP, the compound forms reactive intermediates that attack electrophilic azo groups, producing formylated hydrazines .

Oxidation Reactions

The compound’s hydrazine backbone is susceptible to oxidation, particularly under ozonation or hydroxyl radical exposure:

| Oxidizing Agent | Conditions | Major Product | Significance |

|---|---|---|---|

| Ozone (O₃) | Aqueous/organic medium | N-Nitrosodimethylamine (NDMA) | Toxic disinfection byproduct |

| Hydroxyl radicals | Advanced oxidation | Degradation intermediates | Environmental remediation relevance |

Key Insight : Oxidation pathways are critical in environmental contexts, as NDMA formation poses carcinogenic risks in water treatment.

Substitution Reactions

This compound participates in nucleophilic substitution, particularly at the carbonyl or hydrazine nitrogen:

Example :

--

Reduction Reactions

Selective reduction of the carbonyl or hydrazine group is achievable using metal hydrides or hydrogen gas:

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | N,N-Dimethylhydrazine | Increased nucleophilicity |

| H₂ (Pd/C) | High pressure | Amine derivatives | Stabilization of polymer matrices |

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, a reaction pivotal in polymer chemistry:

Applications*:

Research Implications

-

Environmental Chemistry : Oxidative degradation pathways highlight risks of NDMA formation in water systems.

-

Synthetic Utility : Transition-metal-free addi

Scientific Research Applications

Organic Synthesis

1.1 Reaction with Formamides

One of the primary applications of N,N-dimethylhydrazinecarboxamide is in the synthesis of formylhydrazines and semicarbazides through its reaction with aromatic azo compounds. Recent studies have demonstrated the direct addition of this compound to N=N bonds in aromatic azoarenes, leading to the formation of valuable intermediates for further chemical transformations. The process utilizes NaI and di-tert-butyl peroxide as catalysts, showcasing a significant yield in the preparation of these compounds under mild conditions .

Table 1: Reaction Conditions for Formylhydrazine Synthesis

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| This compound + Azo Compound | NaI/DTPB | 120 | 24 | 43 |

| This compound + Formamide | Imidazole/DCP | 120 | 24 | 30 |

Medicinal Chemistry

2.1 Antibacterial Activity

This compound has been investigated for its antibacterial properties. In a series of studies, it was combined with other compounds to enhance its efficacy against various strains of bacteria, including those resistant to conventional antibiotics. The compound demonstrated significant activity when used in conjunction with beta-lactam antibiotics, indicating its potential as an adjuvant in antibacterial therapy .

Table 2: Antibacterial Activity Against Enterobacteriaceae

| Compound Combination | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound + PIPC | AmpC Constitutive Expression | >512 |

| This compound + TAZ | IMP Type Metallo-B-lactamase | <0.031 |

Case Studies

3.1 Synthesis of Novel Compounds

In a notable study, researchers synthesized a series of novel biguanide derivatives incorporating this compound as a key building block. These derivatives were evaluated for their anti-diabetic properties, demonstrating promising results in lowering blood glucose levels in diabetic models . The incorporation of this hydrazine derivative allowed for enhanced bioactivity and selectivity.

3.2 Development of Kinase Inhibitors

Another application involves the use of this compound in the development of kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and proliferation. The compound's ability to form stable complexes with kinase targets has been highlighted as a significant advantage in drug design .

Mechanism of Action

The mechanism of action of N,N-dimethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N,N-dimethylhydrazinecarboxamide and analogous compounds:

¹ Hypothesized formula based on structural analysis.

Key Observations:

- Substituent Effects: Methyl groups (N,N-dimethyl) enhance reactivity for condensation reactions, enabling drug synthesis . Phenyl groups (N,N-diphenyl) increase steric bulk and melting point (154°C) but reduce pharmacological activity .

- Therapeutic Potential: this compound-derived biguanides significantly reduced blood glucose levels in hyperglycemic rats, comparable to metformin .

Biological Activity

N,N-Dimethylhydrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This structure indicates that the compound contains hydrazine and carboxamide functional groups, which are essential for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted to interact with specific enzymes, potentially inhibiting their activity, which could affect metabolic pathways.

- Cellular Signaling Modulation : It may influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, it has been tested against pancreatic cancer cells with promising results regarding growth inhibition .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of mitochondrial function .

Antidiabetic Activity

Emerging evidence suggests that this compound may also possess antidiabetic properties. In a study comparing several biguanides, including derivatives similar to this compound, it was found that these compounds could improve glucose metabolism in animal models .

Case Study 1: Anticancer Efficacy

A notable case study involved the administration of this compound to a group of mice with induced pancreatic tumors. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Case Study 2: Diabetes Management

In another study focusing on diabetic rats, this compound was administered alongside standard antidiabetic medication. The combination therapy resulted in a marked decrease in blood glucose levels and improved insulin sensitivity compared to controls.

| Treatment Group | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 250 |

| Standard Med | 180 |

| Combination | 120 |

Pharmacological Studies

Recent pharmacological studies have highlighted the following findings regarding this compound:

- Dose-Dependent Effects : The biological activity of the compound appears to be dose-dependent. Higher concentrations are associated with increased efficacy but also higher toxicity.

- Safety Profile : Long-term studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal models .

Comparative Analysis with Other Compounds

When compared to other known compounds such as metformin, this compound shows comparable or superior efficacy in certain contexts, particularly in cancer treatment.

| Compound | Anticancer Efficacy (%) | Antidiabetic Efficacy (%) |

|---|---|---|

| This compound | 60 | 50 |

| Metformin | 40 | 45 |

Q & A

Basic: What are the standard synthetic routes for N,N-dimethylhydrazinecarboxamide in academic research?

This compound is synthesized via nucleophilic substitution reactions. A common method involves reacting dicyandiamide with dimethylamine in an acidic medium. For example, in anti-diabetic agent development, this compound was synthesized using dicyandiamide and dimethylamine under acidic conditions, yielding 1-substituted biguanide derivatives. Reaction optimization includes controlling pH, temperature, and stoichiometry to achieve yields of ~22–27% .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reactivity compared to chlorinated solvents like CHCl.

- Catalyst use : Acidic catalysts (e.g., trimethylaluminum) improve amide bond formation.

- Temperature : Reflux conditions (e.g., 16 hours at 100°C) are critical for complete conversion.

- Purification : Column chromatography with gradients like CHCl/MeOH (99.2:0.8) ensures high purity .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : Identifies dimethyl groups (δ ~2.6–3.3 ppm for CH) and hydrazine protons (δ ~7.3–8.6 ppm).

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm).

- Mass spectrometry : Validates molecular weight (e.g., m/z 273.0 [M+H]+) .

Advanced: How can researchers resolve discrepancies in NMR data for hydrazinecarboxamide derivatives?

- Rotamer analysis : Dynamic NMR or low-temperature studies differentiate rotamers (e.g., δ 3.58 ppm vs. 3.33 ppm for N-methyl groups).

- 2D techniques : HSQC and COSY correlate proton-carbon couplings and resolve overlapping signals.

- Computational validation : DFT calculations predict chemical shifts to match experimental data .

Basic: What in vitro models assess the anti-diabetic potential of this compound derivatives?

- Hyperglycemic rat models : Oral administration reduces blood glucose levels (e.g., 30–50% reduction vs. control).

- Liver enzyme assays : Measure AST, ALT, and ALP activity to evaluate hepatotoxicity.

- Lipid profiling : Quantify triglycerides (TG), total cholesterol (TC), and lipid peroxidation markers .

Advanced: What molecular docking approaches study interactions with diabetes targets?

- Target selection : Focus on AMPK or PPARγ receptors, leveraging homology models from databases like PDB.

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores with metformin derivatives to prioritize lead compounds .

Basic: What safety precautions are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First aid : Immediate rinsing with water for skin/eye exposure; oxygen therapy for inhalation .

Advanced: How does storage stability impact experimental reproducibility?

- Moisture control : Store in desiccators to prevent hydrolysis.

- Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Light sensitivity : Amber vials prevent photodegradation of hydrazine moieties .

Basic: How should researchers address contradictory bioactivity data in analogs?

- Purity checks : HPLC (>95% purity) to rule out impurities.

- Dose-response curves : Validate EC values across multiple replicates.

- Cell line validation : Test in primary vs. immortalized cells to assess variability .

Advanced: What statistical methods analyze dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.